2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Overview
Description
2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone is a brominated organic compound belonging to the benzofuran family Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features bromine atoms at the 2 and 5 positions of the benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone typically involves multiple steps, starting with the bromination of benzofuran derivatives. One common synthetic route includes the bromination of 2,3-dihydro-1-benzofuran-7-ylmethanol using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction conditions usually require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and reaction time) is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of hydrobromides.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrobromides.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell membranes and disrupts membrane integrity.
Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone is unique due to its specific bromination pattern and its potential applications. Similar compounds include:
1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone: Lacks the bromine at the 2 position.
2-Bromo-1-(2,3-dihydro-1-benzofuran-7-yl)ethanone: Lacks the bromine at the 5 position.
2,5-Dibromo-1-(2,3-dihydro-1-benzofuran-7-yl)ethanone: Similar bromination pattern but different position on the benzofuran ring.
Properties
IUPAC Name |
2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-5-9(13)8-4-7(12)3-6-1-2-14-10(6)8/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGVDFRSCHXENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383424 | |
Record name | 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-70-3 | |
Record name | 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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